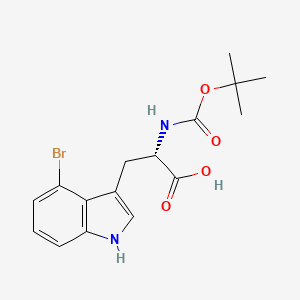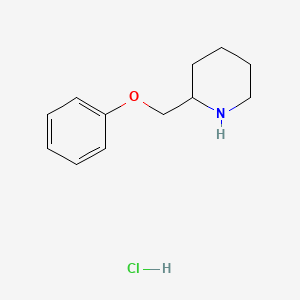
4-(Fmoc-amino)-1-(2-methylbenzyl)-4-carboxypiperidine
描述
4-(Fmoc-amino)-1-(2-methylbenzyl)-4-carboxypiperidine is a compound that features a piperidine ring substituted with a fluorenylmethyloxycarbonyl (Fmoc) group, a 2-methylbenzyl group, and a carboxyl group. The Fmoc group is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fmoc-amino)-1-(2-methylbenzyl)-4-carboxypiperidine typically involves multiple steps:
Fmoc Protection: The amino group of the piperidine ring is protected using the Fmoc group. This is usually achieved by reacting the piperidine with Fmoc-Cl in the presence of a base such as triethylamine.
Benzylation: The 2-methylbenzyl group is introduced through a nucleophilic substitution reaction. The piperidine derivative is reacted with 2-methylbenzyl chloride in the presence of a base.
Carboxylation: The carboxyl group is introduced by carboxylation of the piperidine ring, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to improve yield and efficiency.
化学反应分析
Types of Reactions
4-(Fmoc-amino)-1-(2-methylbenzyl)-4-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
科学研究应用
4-(Fmoc-amino)-1-(2-methylbenzyl)-4-carboxypiperidine has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules due to its protective Fmoc group.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is explored for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Fmoc-amino)-1-(2-methylbenzyl)-4-carboxypiperidine involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization. The compound’s molecular targets and pathways depend on its specific application, such as binding to enzymes or receptors in biological systems.
相似化合物的比较
Similar Compounds
4-(Fmoc-amino)-1-benzyl-4-carboxypiperidine: Similar structure but lacks the 2-methyl group on the benzyl ring.
4-(Fmoc-amino)-1-(2-chlorobenzyl)-4-carboxypiperidine: Similar structure but has a chlorine substituent instead of a methyl group.
Uniqueness
4-(Fmoc-amino)-1-(2-methylbenzyl)-4-carboxypiperidine is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and interactions. This structural feature may provide distinct advantages in specific synthetic and research applications.
属性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c1-20-8-2-3-9-21(20)18-31-16-14-29(15-17-31,27(32)33)30-28(34)35-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-13,26H,14-19H2,1H3,(H,30,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDGPGXTVAAPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115002 | |
| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916421-99-3 | |
| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916421-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl](/img/structure/B8179577.png)



